Structural Differentiation from Glycosylated 14-Valerate Analogs
Doxorubicinone valerate is the aglycone 14-valerate ester derivative, lacking the daunosamine sugar moiety present in valrubicin (N-trifluoroacetyladriamycin-14-valerate; AD-32) and AD-198 (N-benzyladriamycin-14-valerate). This structural distinction results in a molecular weight of approximately 498.5 g/mol for doxorubicinone valerate versus 723.6 g/mol for valrubicin [1]. The absence of the glycosidic moiety eliminates the topoisomerase II-DNA ternary complex stabilization mechanism characteristic of glycosylated anthracyclines, and removes the primary site of enzymatic cleavage required for activation of glycosylated 14-valerate prodrugs .
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C₂₆H₂₆O₁₀ (aglycone 14-valerate); MW 498.48–498.49 g/mol |
| Comparator Or Baseline | Valrubicin: C₃₄H₃₆F₃NO₁₃ (glycosylated 14-valerate); MW 723.6 g/mol; Doxorubicinone: C₂₁H₁₈O₉ (free C-14 hydroxyl aglycone); MW 414.36 g/mol |
| Quantified Difference | MW difference: -225.1 g/mol versus valrubicin; +84.1 g/mol versus doxorubicinone |
| Conditions | Chemical structure and molecular formula characterization |
Why This Matters
The aglycone structure defines distinct analytical retention times, mass spectrometric fragmentation patterns, and solvent partitioning behavior, making doxorubicinone valerate uniquely suitable as a reference standard for impurity profiling and analytical method validation where glycosylated 14-valerate analogs would co-elute or interfere with analyte quantification.
- [1] NCATS Inxight Drugs. DOXORUBICINONE VALERATE. FDA UNII: V3K9Q878X1. Molecular Formula: C26H26O10; Molecular Weight: 498.4786. View Source
